molecular formula C7H14ClN B1469378 cis-Octahydrocyclopenta[c]pyrrole hydrochloride CAS No. 926276-10-0

cis-Octahydrocyclopenta[c]pyrrole hydrochloride

Cat. No. B1469378
CAS RN: 926276-10-0
M. Wt: 147.64 g/mol
InChI Key: HVZRRRPCVOJOLJ-UKMDXRBESA-N
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Description

Cis-Octahydrocyclopenta[c]pyrrole hydrochloride, also known as cis-OCP, is a cyclic amine . Its CAS Number is 926276-10-0 . It has a molecular weight of 147.65 .


Molecular Structure Analysis

The IUPAC name for this compound is (3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride . The InChI code for this compound is 1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+; .


Physical And Chemical Properties Analysis

The molecular formula of cis-Octahydrocyclopenta[c]pyrrole hydrochloride is C7H14ClN .

Scientific Research Applications

Pharmaceuticals: Antipsychotic and Anxiolytic Agents

The pyrrole moiety, which is a core part of cis-Octahydrocyclopenta[c]pyrrole hydrochloride, is known for its presence in various biologically active compounds. Pyrrole-containing drugs have been used as antipsychotic and anxiolytic agents due to their ability to interact with central nervous system receptors .

Cardiovascular Drugs: β-Adrenergic Antagonists

Pyrrole derivatives are also found in β-adrenergic antagonists, which are used to treat a variety of cardiovascular conditions. These compounds can help manage arrhythmias, hypertension, and other heart-related issues .

Anticancer Therapeutics

The structural flexibility of pyrrole allows for the creation of analogs with anticancer properties. These compounds can target leukemia, lymphoma, and myelofibrosis among other types of cancer .

Antimicrobial Agents: Antibacterial and Antifungal

The pyrrole ring system is a common scaffold in antimicrobial agents. It’s effective against a broad spectrum of bacteria and fungi, making it a valuable component in the development of new antibiotics and antifungals .

Antiprotozoal and Antimalarial Drugs

Pyrrole-based compounds have shown efficacy in treating protozoal infections, including malaria. Their mechanism often involves inhibiting enzymes crucial for the survival of the parasites .

Cholesterol-Lowering Medications

Some cholesterol-lowering drugs utilize the pyrrole structure to inhibit key enzymes in the cholesterol synthesis pathway, thereby reducing overall cholesterol levels .

Material Science: Catalysis and Nanomaterials

Beyond pharmaceuticals, cis-Octahydrocyclopenta[c]pyrrole hydrochloride derivatives are explored in material science for their catalytic properties and potential in creating nanomaterials .

Drug Discovery: Synthesis of Bioactive Heterocycles

The pyrrole ring is a versatile building block in drug discovery, particularly in the synthesis of bioactive heterocycles. These compounds are crucial for developing new medications with improved efficacy and reduced side effects .

Safety and Hazards

The Material Safety Data Sheet (MSDS) for cis-Octahydrocyclopenta[c]pyrrole hydrochloride can be found online . It’s important to handle this compound with care to avoid contact with skin, eyes, and respiratory tract .

properties

IUPAC Name

(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N.ClH/c1-2-6-4-8-5-7(6)3-1;/h6-8H,1-5H2;1H/t6-,7+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVZRRRPCVOJOLJ-UKMDXRBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-Octahydrocyclopenta[c]pyrrole hydrochloride

CAS RN

926276-10-0
Record name rac-(3aR,6aS)-octahydrocyclopenta[c]pyrrole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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